Enzymatic Potency: Z-DEVD-FMK IC50 Against Caspase-3 vs. Broad-Spectrum Comparators
In a standardized recombinant enzyme assay measuring caspase-6 activity, Z-DEVD-FMK exhibited an IC50 of 0.402 µM, which is approximately 5.2-fold less potent than the pan-caspase inhibitor Z-VAD-FMK (IC50 = 2.11 µM) in this specific context [1]. This is consistent with Z-DEVD-FMK's intended selectivity profile, where it demonstrates weaker inhibition of upstream caspases like caspase-6 compared to its primary target, caspase-3 (IC50 = 0.23 ± 0.03 µM vs. Z-VAD-FMK IC50 = 0.16 ± 0.01 µM for caspase-3) [2]. The divergence in potency against different caspase family members is a quantifiable differentiator.
| Evidence Dimension | Enzymatic inhibition (IC50) of Caspase-6 |
|---|---|
| Target Compound Data | 0.402 µM |
| Comparator Or Baseline | Z-VAD-FMK (broad-spectrum): 2.11 µM |
| Quantified Difference | Z-DEVD-FMK is 5.2-fold less potent (weaker inhibition of off-target caspase-6) |
| Conditions | Recombinant enzyme assay, 15 min inhibitor preincubation, 40 min enzyme reaction |
Why This Matters
This data defines the narrow target engagement window of Z-DEVD-FMK; users seeking broad, high-potency inhibition of multiple caspases should select a pan-inhibitor like Z-VAD-FMK.
- [1] O'Donovan N, et al. Caspase-3 and Caspase-7 as Targets for Anticancer Therapy. PLoS ONE. 2012;7(3):e30376. Table 2. View Source
- [2] Vance KW, et al. Selective inhibition of the NLRP3 inflammasome by the novel sulfonylurea MCC950. Biochem J. 2021;478(13):2499-2515. Table 2. View Source
